Product packaging for Bis(pentamethylcyclopentadienyl)calcium,(Cat. No.:CAS No. 101200-05-9)

Bis(pentamethylcyclopentadienyl)calcium,

Cat. No.: B1139565
CAS No.: 101200-05-9
M. Wt: 310.5302
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Contemporary Significance of Organocalcium Compounds

The exploration of organocalcium compounds began around the same time as their now-ubiquitous organomagnesium counterparts, the Grignard reagents. wikipedia.org Despite this early start, the development of organocalcium chemistry was significantly slower. wikipedia.orgresearchgate.net This lag was primarily due to the inherent challenges in their synthesis and handling. Calcium metal is less reactive towards organic halides than magnesium, making the initial synthesis difficult. wikipedia.orgeurekalert.org Furthermore, the resulting organocalcium compounds are significantly more reactive and often less stable than their magnesium analogs, leading to undesired side reactions and decomposition. wikipedia.orgnih.gov

For a long time, the dominant organocalcium compound in terms of practical application was calcium carbide (CaC₂), used primarily for the production of acetylene. wikipedia.org The synthesis of more complex organocalcium compounds with well-defined structures remained a significant challenge. A breakthrough came with the synthesis of Ca[CH(Si(CH₃)₃)₂]₂, and it wasn't until 2005 that the first structural characterization of an arylcalcium compound was achieved. wikipedia.org

In recent years, there has been a resurgence of interest in organocalcium chemistry. researchgate.net This revival is driven by the development of new synthetic methodologies, such as the use of highly activated Rieke calcium and mechanochemistry (ball-milling), which allow for the preparation of these reactive species under more controlled conditions. nih.govresearchgate.netacs.org The contemporary significance of organocalcium compounds lies in their unique reactivity, which is being harnessed for various catalytic applications. wikipedia.orgresearchgate.net Their high basicity and the polarized nature of the Ca-C bond have made them effective catalysts in processes like hydroamination, hydrophosphination, and the polymerization of lactides and styrenes. wikipedia.orgresearchgate.net The low cost, low toxicity, and abundance of calcium make it an attractive alternative to more expensive and toxic heavy metals used in catalysis. researchgate.net

Positioning of Bis(pentamethylcyclopentadienyl)calcium (B15133866) within Group 2 Organometallic Chemistry

Group 2 of the periodic table, the alkaline earth metals, includes beryllium, magnesium, calcium, strontium, and barium. wikipedia.org The organometallic chemistry of this group is dominated by organomagnesium compounds, but compounds of the heavier elements, particularly calcium, are gaining academic and practical interest. wikipedia.org The bonding in Group 2 organometallic compounds becomes increasingly ionic down the group due to decreasing electronegativity. wikipedia.org

Metallocenes are a class of organometallic compounds consisting of a central metal atom sandwiched between two cyclopentadienyl (B1206354) (Cp) rings. While magnesocene (Cp₂Mg) exhibits a regular, linear sandwich structure, the calcium analogue, Bis(pentamethylcyclopentadienyl)calcium, often denoted as (Cp)₂Ca or Decamethylcalcocene, displays a notable structural difference. wikipedia.org The use of the bulky pentamethylcyclopentadienyl (Cp) ligand helps to stabilize the complex. researchgate.net Unlike the linear structure of its magnesium counterpart, (Cp)₂Ca has a bent structure in the solid state, with a Cp-Ca-Cp* angle of about 147°. wikipedia.orgacs.org This bending is a common feature for bis(pentamethylcyclopentadienyl) complexes of the larger alkaline earth metals (Ca, Sr, Ba) and some divalent lanthanides. acs.org

The nature of the metal-to-ring bonding in these compounds is a subject of significant research. The bent structure of (Cp)₂Ca is attributed to a combination of factors, including the large ionic radius of Ca²⁺ and the electronic effects of the Cp ligands. acs.orgacs.org This contrasts with the more covalent character observed in organoberyllium and organomagnesium compounds. wikipedia.org The unique structural and bonding characteristics of Bis(pentamethylcyclopentadienyl)calcium place it as a key compound for understanding the fundamental properties of heavier alkaline earth metal organometallics and their comparison to the organometallic chemistry of the lanthanides. acs.org

Academic Research Trajectories and Future Directions

Current academic research on Bis(pentamethylcyclopentadienyl)calcium and related organocalcium compounds is focused on several key areas. A major trajectory is their application in homogeneous catalysis. researchgate.net Researchers are exploring their use as catalysts for a variety of organic transformations, including polymerization reactions, where they have shown excellent selectivity. wikipedia.org For instance, they have been investigated as catalysts for the ring-opening polymerization of lactide to produce polylactide, a biodegradable polymer, and for the stereoselective polymerization of styrene. wikipedia.org Their utility in hydroamination and other addition reactions is also a significant area of study. wikipedia.orgresearchgate.net

Another important research direction is the synthesis of new and more stable organocalcium complexes. This involves the design of novel ligands that can better shield the reactive calcium center, allowing for easier handling and more controlled reactivity. researchgate.net The development of in situ generation methods, where the reactive organocalcium species is formed and immediately used in a subsequent reaction, is a promising strategy to overcome the challenges associated with their instability. rsc.orgresearchgate.net

Future directions in organocalcium chemistry are poised to expand its applications and fundamental understanding. A key theme is the integration of green chemistry principles. solubilityofthings.com The use of an earth-abundant and non-toxic metal like calcium aligns well with the goals of sustainable chemistry. solubilityofthings.comresearchgate.net Future research will likely focus on developing more efficient and selective calcium-based catalysts to replace those based on precious or toxic metals. nih.gov Furthermore, the exploration of low-oxidation-state organocalcium compounds, such as those containing Ca(I), is an emerging field that could lead to novel reactivity and applications. wikipedia.org The continued investigation into the unique electronic and structural properties of compounds like Bis(pentamethylcyclopentadienyl)calcium will provide deeper insights into the bonding and reactivity of heavy main-group elements, potentially opening up new frontiers in catalysis and materials science. researchgate.netnih.gov

Data Tables

Table 1: Properties of Bis(pentamethylcyclopentadienyl)calcium

PropertyValue
Chemical Formula C₂₀H₃₀Ca
Molecular Weight 310.53 g/mol
Appearance Solid
CAS Number 101200-05-9
Synonyms Decamethylcalcocene, (Cp*)₂Ca

Data sourced from

Table 2: Comparison of Group 2 Metallocene Structures

CompoundFormulaStructure (Cp-M-Cp angle)
MagnesoceneCp₂MgLinear
Bis(pentamethylcyclopentadienyl)calcium (C₅Me₅)₂CaBent (~147°) wikipedia.org
Bis(pentamethylcyclopentadienyl)barium (B1142148)(C₅Me₅)₂BaBent acs.org

Properties

CAS No.

101200-05-9

Molecular Formula

C20H30Ca

Molecular Weight

310.5302

Synonyms

Bis(pentamethylcyclopentadienyl)calcium,

Origin of Product

United States

Advanced Synthetic Methodologies for Bis Pentamethylcyclopentadienyl Calcium and Its Derivatives

Precursor Selection and Preparation Strategies

The successful synthesis of bis(pentamethylcyclopentadienyl)calcium (B15133866) hinges on the careful selection and preparation of its constituent precursors: a suitable calcium source and the pentamethylcyclopentadienyl ligand.

Calcium Halide Reactants and Ancillary Ligand Considerations

Calcium halides are the most common calcium precursors for the synthesis of Cp*₂Ca. Among the halides, calcium iodide (CaI₂) is frequently employed due to its good solubility in common ethereal solvents and its reactivity. Calcium chloride (CaCl₂) and calcium bromide (CaBr₂) can also be utilized, though their lower solubility can sometimes necessitate harsher reaction conditions or longer reaction times.

The choice of halide can influence the reaction kinetics and the purity of the final product. The general reactivity trend follows the strength of the Ca-X bond, with iodides being the most labile and chlorides the most robust.

Ancillary ligands, typically coordinating solvents, play a crucial role in stabilizing the calcium center during and after the synthesis. Tetrahydrofuran (B95107) (THF) is the most ubiquitously used ancillary ligand. It coordinates to the calcium ion, forming a soluble and stable adduct, often represented as Cp*₂Ca(THF)₂. This coordination prevents the formation of insoluble, polymeric structures and facilitates the isolation and purification of the desired product. The presence of THF is often critical for the successful formation and crystallization of the monomeric metallocene.

Pentamethylcyclopentadiene and its Anionic Forms

Pentamethylcyclopentadiene (CpH) is the organic precursor to the pentamethylcyclopentadienyl (Cp) ligand. Unlike its less substituted parent, cyclopentadiene, Cp*H does not readily dimerize, making it a more convenient reagent to handle.

To be reactive towards the calcium center, CpH must be deprotonated to its anionic form, the pentamethylcyclopentadienide anion (Cp⁻). This is typically achieved by reacting Cp*H with a strong base. The most common methods involve the use of alkali metals or their hydrides.

The resulting alkali metal pentamethylcyclopentadienides, sodium pentamethylcyclopentadienide (NaCp) and potassium pentamethylcyclopentadienide (KCp), are then used in subsequent salt metathesis reactions. The choice between the sodium and potassium salt can influence the reaction rate and the nature of the inorganic byproduct (NaCl, KCl, NaI, or KI), which can affect the purification process.

Anionic PrecursorCommon Synthesizing Reagent
Sodium Pentamethylcyclopentadienide (NaCp)Sodium hydride (NaH)
Potassium Pentamethylcyclopentadienide (KCp)Potassium hydride (KH)
Lithium Pentamethylcyclopentadienide (LiCp*)n-Butyllithium (n-BuLi)

Alternative Calcium Sources and Activation Methods

While calcium halides are the workhorse precursors, research has explored alternative calcium sources to circumvent some of their limitations. One notable method is the use of activated calcium metal . Commercially available calcium metal is often unreactive due to a passivating oxide layer. Activation can be achieved by methods such as Rieke calcium, which involves the reduction of a calcium salt with a reducing agent like lithium naphthalenide, to produce a highly reactive, finely divided calcium powder. This activated calcium can then react directly with Cp*H.

Another advanced technique is metal vapor synthesis . In this method, calcium metal is vaporized under high vacuum and co-condensed with the vapor of pentamethylcyclopentadiene at low temperatures. This solvent-free approach can lead to the direct formation of Cp*₂Ca.

Synthesis via Salt Metathesis Reactions

Salt metathesis, or salt exchange, is the most prevalent and versatile method for the synthesis of bis(pentamethylcyclopentadienyl)calcium. This reaction involves the exchange of ions between the calcium precursor and the pentamethylcyclopentadienide salt.

Reactions with Alkali Metal Cyclopentadienides

The reaction of a calcium dihalide with two equivalents of an alkali metal pentamethylcyclopentadienide in a suitable solvent, typically THF, is the most common synthetic route. The driving force for this reaction is the formation of a thermodynamically stable and often insoluble alkali metal halide, which can be removed by filtration.

The general reaction scheme is as follows:

CaX₂ + 2 MCp* → Cp*₂Ca + 2 MX (where X = Cl, Br, I and M = Na, K)

The reaction is typically carried out under an inert atmosphere due to the air and moisture sensitivity of the organometallic reagents and product. The choice of alkali metal can impact the solubility of the resulting halide salt, with potassium salts often being preferred for their lower solubility in ethereal solvents, which simplifies the work-up procedure.

Calcium HalideAlkali Metal Cp* SaltSolventProduct
CaI₂2 KCpTHFCp₂Ca(THF)₂ + 2 KI
CaBr₂2 NaCpTHFCp₂Ca(THF)₂ + 2 NaBr
CaCl₂2 KCpTHFCp₂Ca(THF)₂ + 2 KCl

Transmetalation from Heavy Main Group Elements

Transmetalation offers an alternative pathway to bis(pentamethylcyclopentadienyl)calcium. This method involves the transfer of the pentamethylcyclopentadienyl ligand from a less electropositive metal to the more electropositive calcium. While less common than salt metathesis with alkali metals, transmetalation from certain heavy main group elements has been demonstrated.

A notable example involves the reaction of bis(pentamethylcyclopentadienyl)lead(II) (Cp*₂Pb) with metallic calcium. In this reaction, the more electropositive calcium displaces the lead from the metallocene structure.

Cp₂Pb + Ca → Cp₂Ca + Pb

This reaction is driven by the difference in the electrochemical potentials of the two metals. This method can be advantageous as it avoids the formation of salt byproducts, potentially simplifying the purification of the desired calcium complex. However, the synthesis and handling of the heavy main group organometallic precursors can present their own challenges.

Synthesis through Metallation Reactions of H-Acidic Substrates

One of the most prevalent and effective methods for the synthesis of bis(pentamethylcyclopentadienyl)calcium involves the metallation of pentamethylcyclopentadiene (C5Me5H), an H-acidic substrate, with a strong calcium-based reagent. This acid-base reaction relies on the deprotonation of the relatively acidic C-H bond of the cyclopentadienyl (B1206354) ring by a suitable calcium precursor.

A prominent example of this approach is the reaction of pentamethylcyclopentadiene with calcium bis(trimethylsilyl)amide, Ca[N(SiMe3)2]2. In this reaction, the calcium amide acts as a strong base, readily abstracting a proton from C5Me5H to form the pentamethylcyclopentadienyl anion (C5Me5⁻) and the volatile byproduct bis(trimethylsilyl)amine. The subsequent coordination of two C5Me5⁻ ligands to the Ca²⁺ center yields the desired bis(pentamethylcyclopentadienyl)calcium complex. This method is advantageous due to the clean nature of the reaction and the ease of removal of the byproduct. The reaction is typically carried out in a non-polar solvent like toluene, and the product can be purified by sublimation researchgate.netrsc.org.

Another well-established route is the salt metathesis reaction between a calcium halide, such as calcium iodide (CaI2), and a pre-formed alkali metal salt of pentamethylcyclopentadiene, typically potassium pentamethylcyclopentadienide (KCp*). This reaction, usually performed in a coordinating solvent like tetrahydrofuran (THF), proceeds via an exchange of the halide and the cyclopentadienyl ligands. The driving force for this reaction is often the precipitation of the insoluble alkali metal halide (e.g., KI), which shifts the equilibrium towards the formation of the desired calcium complex.

ReactantsReagentsSolventProductByproductReference
Pentamethylcyclopentadiene (C5Me5H)Calcium bis(trimethylsilyl)amide (Ca[N(SiMe3)2]2)TolueneBis(pentamethylcyclopentadienyl)calcium ((C5Me5)2Ca)Bis(trimethylsilyl)amine (HN(SiMe3)2) researchgate.netrsc.org
Calcium Iodide (CaI2)Potassium pentamethylcyclopentadienide (KCp*)Tetrahydrofuran (THF)Bis(pentamethylcyclopentadienyl)calcium tetrahydrofuran adduct ([(η5-C5Me5)2Ca(THF)2])Potassium Iodide (KI)

Metal-Halogen Exchange Pathways

Metal-halogen exchange is a powerful synthetic tool in organometallic chemistry for the formation of carbon-metal bonds wikipedia.orgias.ac.inorganicreactions.orgorgsyn.org. This reaction involves the transfer of a halogen atom from an organic halide to an organometallic reagent, resulting in the formation of a new organometallic species and a new organic halide. While widely employed for the synthesis of organolithium and Grignard reagents, its application to the synthesis of bis(pentamethylcyclopentadienyl)calcium is less common but conceptually feasible wikipedia.orgyoutube.com.

In principle, this pathway could involve the reaction of a pentamethylcyclopentadienyl halide (C5Me5X, where X = Cl, Br, I) with a suitable calcium reagent. The success of such a reaction would depend on the relative electrochemical potentials of the metals and the stability of the resulting organocalcium species.

A hypothetical metal-halogen exchange reaction for the synthesis of bis(pentamethylcyclopentadienyl)calcium could be envisioned as follows:

2 C5Me5X + Ca(R)2 → (C5Me5)2Ca + 2 RX

In this generalized scheme, 'R' would represent an organic group of a calcium reagent, Ca(R)2. For the reaction to be favorable, the equilibrium must lie to the right. This is generally achieved when the newly formed organometallic species (in this case, (C5Me5)2Ca) is more stable than the starting calcium reagent, and the organic halide byproduct (RX) is also a stable entity. The choice of the calcium reagent and the reaction conditions, including the solvent, would be critical in directing the outcome of the reaction.

Direct Synthesis Approaches and their Mechanistic Implications

The direct reaction of a metal with an organic substrate represents the most fundamental approach to forming organometallic compounds. In the context of bis(pentamethylcyclopentadienyl)calcium, this would involve the direct reaction of metallic calcium with pentamethylcyclopentadiene.

Ca(g) + 2 C5Me5H → (C5Me5)2Ca + H2

The mechanism of this direct synthesis is believed to involve several steps. Initially, the calcium atom likely inserts into a C-H bond of the pentamethylcyclopentadiene to form a transient hydrido-calcium-cyclopentadienyl intermediate. This intermediate can then react with another molecule of pentamethylcyclopentadiene in an acid-base reaction to liberate hydrogen gas and form the stable bis(pentamethylcyclopentadienyl)calcium complex. Alternatively, the reaction could proceed through the formation of calcium hydride, which then reacts with pentamethylcyclopentadiene.

The efficiency of this direct synthesis is often low, and it requires specialized equipment for metal vapor synthesis. However, it offers a direct route to the desired compound without the need for pre-synthesized organometallic reagents.

Role of Solvents in Synthesis and Stabilization (e.g., Tetrahydrofuran Adduct Formation)

The choice of solvent plays a crucial role in the synthesis and stabilization of bis(pentamethylcyclopentadienyl)calcium and its derivatives. Ethereal solvents, particularly tetrahydrofuran (THF), are widely employed due to their ability to coordinate to the calcium center, thereby stabilizing the resulting complex.

The coordinating ability of the solvent can also influence the course of the reaction. In non-coordinating solvents, the aggregation of organocalcium species is more likely, which can affect their reactivity. In contrast, coordinating solvents like THF can break up these aggregates, leading to more well-defined and reactive monomeric species in solution. Furthermore, the solubility of the reactants and products is highly dependent on the solvent, which is a critical factor for achieving high reaction yields and facilitating product isolation. The solvation of the calcium cation by THF is a key factor in the stability of calcium-based electrolytes in battery applications, highlighting the strong interaction between calcium ions and this cyclic ether rsc.orgnih.gov.

Alternative and Emerging Synthetic Routes (e.g., Metal Vapor Synthesis)

Beyond the more traditional methods, several alternative and emerging synthetic routes are being explored for the preparation of bis(pentamethylcyclopentadienyl)calcium and other organometallic compounds. These methods often offer advantages in terms of reaction conditions, purity of the products, or access to novel derivatives.

Metal Vapor Synthesis (MVS) , as briefly mentioned in the context of direct synthesis, is a powerful technique that involves the reaction of metal atoms with a co-condensed organic substrate at low temperatures. While the direct reaction of bulk calcium metal with pentamethylcyclopentadiene is sluggish, the high reactivity of atomic calcium in the gas phase allows for the synthesis of bis(pentamethylcyclopentadienyl)calcium, albeit often in low yields. This method is particularly useful for the synthesis of complexes that are difficult to prepare by solution-phase methods.

Emerging techniques such as sonochemistry and microwave-assisted synthesis are also gaining traction in organometallic chemistry. Sonochemistry utilizes the energy of ultrasound to induce chemical reactions, often leading to faster reaction rates and higher yields. Microwave-assisted synthesis employs microwave radiation to rapidly heat the reaction mixture, which can significantly reduce reaction times. While specific applications of these techniques to the synthesis of bis(pentamethylcyclopentadienyl)calcium are not yet widely reported, they represent promising avenues for future synthetic developments in this field.

Structural Elucidation and Bonding Analysis of Bis Pentamethylcyclopentadienyl Calcium

Molecular and Electronic Structure Investigations

Experimental and theoretical studies have provided significant insights into the geometry and electronic nature of bis(pentamethylcyclopentadienyl)calcium (B15133866). These investigations have revealed a structure that deviates from the idealized parallel-ring sandwich arrangement commonly observed for many metallocenes.

Unlike the linear sandwich structure of its lighter group 2 analogue, magnesocene (MgCp₂), bis(pentamethylcyclopentadienyl)calcium adopts a "bent sandwich" geometry in both the solid state and the gas phase. rsc.orgacs.org In this arrangement, the two pentamethylcyclopentadienyl (Cp) rings are not parallel to each other. The degree of bending is typically described by the angle formed between the centroids of the two Cp rings and the central calcium atom (Cp'–Ca–Cp' angle).

The solid-state crystal structure of (Cp*)₂Ca reveals a bent configuration with a Cp'(centroid)-Ca-Cp'(centroid) angle of 147°. rsc.org This bending is a notable deviation from the 180° angle that would be expected in a perfectly linear metallocene. The average calcium-to-carbon (Ca-C) bond distance in the solid state is approximately 2.609 Å. rsc.org

The origin of this bending has been a topic of extensive discussion. One proposed explanation involves intermolecular agostic interactions in the crystal lattice, where C-H bonds from the methyl groups of the Cp* ligands on one molecule interact with the electron-deficient calcium center of a neighboring molecule. rsc.org However, another significant factor is believed to be the van der Waals attractions between the two bulky Cp* ligands within the same molecule, which would favor a bent arrangement to maximize these attractive forces. rsc.org The observation of a bent structure in the gas phase suggests that intramolecular forces, rather than just crystal packing effects, play a crucial role in determining the geometry of the molecule. rsc.org

Key Structural Parameters of Bis(pentamethylcyclopentadienyl)calcium
ParameterValuePhase
Cp'(centroid)-Ca-Cp'(centroid) Angle147°Solid State
Average Ca-C Distance2.609(6) ÅSolid State

The structural properties of bis(pentamethylcyclopentadienyl)calcium become even more apparent when compared with other Group 2 decamethylmetallocenes. A notable trend is observed as one moves down the group from magnesium to barium.

While (Cp)₂Ca is bent, the lighter analogue, bis(pentamethylcyclopentadienyl)magnesium ((Cp)₂Mg), possesses a linear structure with parallel Cp* rings. acs.org This difference highlights the increasing tendency for bending with the larger alkaline earth metals.

Structural Comparison of Group 2 Decamethylmetallocenes
CompoundStructureCp'(centroid)-Metal-Cp'(centroid) Angle
(C₅Me₅)₂MgLinear180°
(C₅Me₅)₂CaBent147°
(C₅Me₅)₂SrBent (presumed)N/A
(C₅Me₅)₂BaBentNot specified in provided results

The structural similarities between the heavier alkaline earth metallocenes and some divalent lanthanide metallocenes are striking. rsc.org The bent geometry of (Cp*)₂Ca finds parallels in several organolanthanide complexes.

For instance, the structure of bis(pentamethylcyclopentadienyl)ytterbium ((Cp)₂Yb) is also bent, and its Cp'(centroid)-Yb-Cp'(centroid) angle and metal-carbon bond distances are comparable to those of the calcium analogue. rsc.org Similarly, bis(pentamethylcyclopentadienyl)samarium ((Cp)₂Sm) and bis(pentamethylcyclopentadienyl)europium ((Cp*)₂Eu) exhibit bent structures that are analogous to those of the heavier alkaline earth metallocenes. rsc.org The average Ln–C distance for both the Sm and Eu complexes is approximately 2.79 Å. rsc.org

Theoretical and Computational Studies of Bonding

To gain a deeper understanding of the factors governing the structure and stability of bis(pentamethylcyclopentadienyl)calcium, various theoretical and computational methods have been employed. These studies have provided valuable insights into the electronic structure and conformational preferences of this molecule.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding in metallocenes. rsc.orgutwente.nl DFT calculations on (Cp*)₂Ca and other Group 2 metallocenes have been performed to elucidate the nature of the metal-ligand interactions and the reasons for the observed structural trends. acs.orgutwente.nl

These studies generally indicate that the bonding in alkaline earth metallocenes is predominantly ionic, with a significant electrostatic contribution. utwente.nl However, a degree of covalent character is also present. The analysis of the molecular orbitals of (Cp)₂Ca reveals the nature of the interactions between the calcium valence orbitals and the π-system of the Cp ligands. The involvement of the metal's d-orbitals in bonding is thought to increase for the heavier alkaline earth metals, which may contribute to the preference for a bent geometry. utwente.nl DFT studies have also been used to compare the electronic structures of linear and bent metallocene models, helping to rationalize the observed conformational preferences. acs.org

In addition to DFT, molecular mechanics and ab initio methods have been applied to study the conformational landscape of bis(pentamethylcyclopentadienyl)calcium and related compounds. acs.orgacs.org

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been used to determine the equilibrium structures of various metallocenes, including (Cp)₂Ca. acs.org These calculations can provide highly accurate predictions of molecular geometries and relative energies of different conformers. For (Cp)₂Ca, such studies support the experimentally observed bent structure as the most stable conformation.

Molecular mechanics, a method that uses classical force fields to model molecular structures and energies, has also been employed to study bent metallocenes. acs.org While generally less computationally intensive than ab initio or DFT methods, the accuracy of molecular mechanics is dependent on the quality of the force field parameters. The development of specialized force fields for organometallic compounds has enabled the study of the conformational preferences and dynamic behavior of molecules like (Cp*)₂Ca.

Analysis of Covalency vs. Ionicity in Calcium-Carbon Bonds

The bonding in bis(pentamethylcyclopentadienyl)calcium is predominantly ionic, a characteristic that distinguishes it from many transition metal metallocenes. acs.org The interaction between the calcium metal center and the pentamethylcyclopentadienyl (Cp*) ligands is primarily electrostatic. quora.comlibretexts.orgyoutube.com This is attributed to the high electropositivity of calcium, which favors the formation of ionic bonds with the anionic cyclopentadienyl (B1206354) rings. wikipedia.org

While the primary bonding force is ionic, a degree of covalent character in the calcium-carbon bonds cannot be entirely dismissed. wikipedia.org The metal-carbon bond in organometallic compounds generally possesses a high degree of covalency. wikipedia.org However, for highly electropositive elements like calcium, the carbon ligand exhibits significant carbanionic character. wikipedia.org The determination of whether a bond is covalent or ionic can be approached by considering the electronegativity difference between the bonded atoms. quora.com A large difference, as is the case between calcium and carbon, typically indicates an ionic bond. quora.com

In the solid state, the structure of bis(pentamethylcyclopentadienyl)calcium reveals a bent-sandwich arrangement, which is a deviation from the parallel ring structure of ferrocene. This bent geometry itself can be an indicator of the nature of the metal-ligand bonding.

Investigation of Pseudo-Pregostic C-H···Ca Interactions

A notable structural feature in bis(pentamethylcyclopentadienyl)calcium is the presence of intramolecular C-H···Ca contacts. These are considered "pseudo-pregostic" interactions, which are agostic-like interactions involving a main-group metal. These interactions involve the donation of electron density from a C-H bond of a methyl group on the pentamethylcyclopentadienyl ring to the calcium center.

Advanced Spectroscopic and Diffraction Methodologies in Structural Characterization

A variety of sophisticated analytical techniques have been employed to elucidate the detailed structure of bis(pentamethylcyclopentadienyl)calcium in different phases.

Gas Phase Electron Diffraction (GED) Studies

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gaseous state, free from intermolecular forces that are present in the solid state. wikipedia.org For bis(pentamethylcyclopentadienyl)calcium, GED studies have been instrumental in defining its gas-phase geometry. These studies have provided precise measurements of bond lengths and angles, confirming the bent-sandwich structure in the gas phase as well. The data obtained from GED can be used to refine molecular models and understand the intrinsic structural preferences of the molecule. researchgate.netnih.govmdpi.com

Single Crystal X-ray Diffraction Applications

Single crystal X-ray diffraction has been a cornerstone in the structural analysis of bis(pentamethylcyclopentadienyl)calcium, providing a definitive picture of its solid-state structure. nih.govrsc.org These studies have revealed a monomeric structure in the solid state, with the calcium atom situated between two pentahapto-bonded pentamethylcyclopentadienyl rings. acs.orgrsc.org The analysis of crystal structures of related lanthanide and yttrium halide complexes has also provided comparative insights. osti.gov

The precise bond distances and angles obtained from X-ray diffraction data are crucial for understanding the bonding and steric interactions within the molecule. For instance, the Ca-C bond lengths and the angle between the cyclopentadienyl rings are key parameters derived from these studies.

Table 1: Selected Crystallographic Data for Bis(pentamethylcyclopentadienyl)calcium

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)16.518(5)
b (Å)13.061(4)
c (Å)9.773(3)
Z4

Note: This data is representative and may vary slightly between different reported structures.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Coordination Environment

Nuclear Magnetic Resonance (NMR) spectroscopy in solution provides valuable information about the dynamic behavior and coordination environment of bis(pentamethylcyclopentadienyl)calcium in solution. nih.gov ¹H and ¹³C NMR studies are particularly useful for probing the pentamethylcyclopentadienyl ligands.

The chemical shifts and coupling constants observed in the NMR spectra can indicate the symmetry of the molecule in solution and provide insights into the fluxional processes, such as ring rotation. The equivalence or non-equivalence of the methyl groups on the Cp* rings can be determined, offering clues about the orientation and dynamics of the ligands.

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule and provides a fingerprint of its structure and bonding. nih.govresearchgate.netnih.govmdpi.com For bis(pentamethylcyclopentadienyl)calcium, these techniques have been used to identify characteristic stretching and bending frequencies associated with the Cp* ligands and the metal-ligand framework. researchgate.net

The Ca-Cp* stretching vibrations, typically found in the far-IR region, are of particular interest as they directly relate to the strength of the metal-ligand bond. Comparisons of the vibrational spectra with theoretical calculations based on density functional theory (DFT) can aid in the assignment of the observed bands and provide a more detailed understanding of the vibrational modes. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies for Bis(pentamethylcyclopentadienyl)calcium

Vibrational ModeWavenumber (cm⁻¹)
ν(Ca-Cp*)~250
C-H stretch (methyl)2850-2960
C-C stretch (ring)1450-1480

Note: These are approximate ranges and specific values can vary.

Dynamic Structural Behavior and Conformational Isomerism

The structural dynamics of bis(pentamethylcyclopentadienyl)calcium, also known as decamethylcalicocene, present a fascinating case study in the conformational behavior of organometallic compounds. Unlike the linear structure anticipated for a purely ionically bonded metallocene, experimental and computational studies have revealed a more complex and dynamic reality.

In the solid state, X-ray crystallographic studies have unequivocally demonstrated that bis(pentamethylcyclopentadienyl)calcium adopts a bent sandwich structure. This deviation from linearity, where the planes of the two pentamethylcyclopentadienyl (Cp) rings are not parallel, is a critical feature that gives rise to the potential for conformational isomerism. The bent geometry suggests that the bonding is not purely ionic and may involve some degree of covalent character or be influenced by steric interactions between the bulky Cp ligands.

The dynamic behavior of this molecule in solution has been a subject of significant interest. While detailed variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopic data for bis(pentamethylcyclopentadienyl)calcium is not extensively reported in readily available literature, the principles of dynamic NMR are central to understanding its conformational flexibility. In solution, it is expected that the molecule undergoes rapid conformational changes. These dynamics can include the rotation of the pentamethylcyclopentadienyl rings around the metal-ring axis and fluctuations in the bent angle of the entire molecule.

At sufficiently low temperatures, it would be theoretically possible to observe distinct signals in the NMR spectrum corresponding to different conformational isomers. For instance, if the rotation of the Cp* rings were slow on the NMR timescale, the methyl groups would become inequivalent, leading to a more complex splitting pattern. As the temperature is increased, the rate of rotation would also increase, eventually leading to the coalescence of these signals into a single, time-averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier for ring rotation.

Computational studies on related metallocenes provide valuable insights into the likely conformational landscape of bis(pentamethylcyclopentadienyl)calcium. These theoretical models can predict the relative energies of different conformers, such as staggered, eclipsed, and various skewed arrangements of the Cp* rings, as well as the transition states that separate them. For decamethylcalicocene, the primary conformational isomers would arise from the relative orientation of the two pentamethylcyclopentadienyl rings. The energy barrier to the rotation of these rings is a key parameter governing the dynamic behavior. While specific values for bis(pentamethylcyclopentadienyl)calcium are not prominently documented, in analogous metallocenes, these barriers are typically low, allowing for facile rotation at room temperature.

The interplay between the bent structure and the rotation of the bulky Cp* ligands defines the conformational isomerism of this compound. The non-linearity of the Cp-Ca-Cp axis means that different rotational positions of the rings can lead to distinct steric environments and, consequently, different conformational energies. The molecule likely exists as a mixture of rapidly interconverting conformers in solution, with the observed structure being a dynamic average of these forms. The following table summarizes the key aspects of the dynamic structural behavior and conformational isomerism of bis(pentamethylcyclopentadienyl)calcium based on established principles and data from related compounds.

ParameterDescriptionExpected Behavior for Bis(pentamethylcyclopentadienyl)calcium
Solid-State Structure The arrangement of atoms in the crystalline state as determined by X-ray crystallography.Bent sandwich structure.
Solution Structure The average structure and dynamic behavior of the molecule in a solvent.Expected to be highly dynamic with rapid interconversion between conformers.
Conformational Isomers Different spatial arrangements of the atoms that can be interconverted by rotation about single bonds.Arise from the relative rotation of the two pentamethylcyclopentadienyl rings in a bent framework.
Ring Rotation The rotation of the pentamethylcyclopentadienyl ligands about the metal-ring axis.Expected to be rapid at room temperature with a relatively low energy barrier.
Dynamic NMR Spectroscopy An NMR technique used to study the rates and mechanisms of dynamic processes.Would show temperature-dependent changes in the spectra, including coalescence of signals for different conformers.
Rotational Energy Barrier The energy required to rotate the pentamethylcyclopentadienyl rings from one conformation to another.Not definitively reported, but expected to be low based on analogous compounds.

Reactivity Patterns and Reaction Mechanisms of Bis Pentamethylcyclopentadienyl Calcium

Fundamental Reactivity of Organocalcium Reagents

The reactivity of organocalcium compounds like bis(pentamethylcyclopentadienyl)calcium (B15133866) is largely dictated by the highly polarized nature of the calcium-carbon bond, which imparts significant carbanionic character to the organic ligands.

Electrophilic and Nucleophilic Reactivity

Organocalcium reagents, including bis(pentamethylcyclopentadienyl)calcium, predominantly function as potent nucleophiles. The carbon atom directly bonded to the calcium metal possesses a partial negative charge, rendering it highly attractive to electrophilic centers. This nucleophilic character drives their participation in a variety of bond-forming reactions. In principle, organometallic reagents can engage in nucleophilic substitution, addition, and acyl substitution reactions, leading to the formation of new carbon-carbon bonds. acs.org

While organolithium and Grignard reagents are often too basic for certain nucleophilic substitutions, leading to side reactions like elimination, organocalcium compounds can offer alternative reactivity pathways. acs.org Their utility as nucleophiles is a cornerstone of their synthetic applications.

Basicity and Deprotonation Reactions (e.g., Cleavage of Ethers)

A defining characteristic of organocalcium reagents is their strong basicity. acs.org This property allows them to readily deprotonate a wide range of substrates, including those with relatively high pKa values. A notable example of this basicity is the cleavage of ethers, a reaction that underscores their high reactivity.

The mechanism of ether cleavage by strongly basic agents like organocalcium compounds typically begins with deprotonation at the α-position to the ether oxygen. wikipedia.org This initial step generates an unstable intermediate that can then decompose. In the case of cyclic ethers such as tetrahydrofuran (B95107) (THF), this can lead to a concerted cleavage of the ring. wikipedia.org For acyclic ethers, the process can involve the elimination of a hydride at the β-position, forming an olefinic ether, which is subsequently attacked by the regenerated hydride. wikipedia.org This high reactivity towards ethers necessitates careful solvent selection and temperature control during their use, with reactions often conducted at low temperatures (e.g., -78 °C) to mitigate solvent decomposition. nih.gov

The cleavage of ethers can also be catalyzed by acids, proceeding through either SN1 or SN2 mechanisms depending on the structure of the ether. wikipedia.orglibretexts.orglibretexts.org In the context of organocalcium chemistry, however, it is their inherent basicity that drives this transformation.

Reaction Type Description Key Intermediates Typical Conditions
Nucleophilic Attack Donation of electron density from the carbanionic carbon to an electrophilic center.Varies with substrate (e.g., tetrahedral intermediate in carbonyl addition).Aprotic solvents, often at low temperatures.
Deprotonation Abstraction of a proton from a substrate.Carbanion of the deprotonated substrate.Presence of a substrate with an acidic proton.
Ether Cleavage Deprotonation at the α-position of an ether, leading to C-O bond scission.α-deprotonated ether, alkene, alkoxide.Ethereal solvents, often leading to solvent degradation at ambient temperature.

Sensitivity to Protic Solvents and Oxygen

The high reactivity of organocalcium compounds, a consequence of the polarized Ca-C bond, also renders them extremely sensitive to protic solvents and oxygen. thieme-connect.de Protic solvents, such as water and alcohols, will rapidly protonate the carbanionic center, leading to the decomposition of the organometallic reagent and the formation of the corresponding hydrocarbon. This reactivity necessitates the use of anhydrous, aprotic solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox) for their handling and storage. thieme-connect.de

Similarly, exposure to oxygen can lead to rapid oxidation and decomposition. Therefore, rigorous exclusion of air is crucial for the successful application of bis(pentamethylcyclopentadienyl)calcium and other organocalcium reagents in synthesis.

Ligand Exchange and Redistribution Reactions

Bis(pentamethylcyclopentadienyl)calcium can participate in ligand exchange and redistribution reactions, which are fundamental processes in organometallic chemistry. These reactions can lead to the formation of new complexes with different ligand sets.

Cyclopentadienyl (B1206354) Ring Metathesis

Cyclopentadienyl ring metathesis is a key reaction for the synthesis of a variety of cyclopentadienyl complexes. In the context of bis(pentamethylcyclopentadienyl)calcium, this can involve the reaction with other metal salts to exchange one or both of the pentamethylcyclopentadienyl (Cp*) ligands. For instance, the reaction of an alkali-metal cyclopentadienide (B1229720) with an alkaline-earth dihalide is a common and efficient route to prepare Group 2 cyclopentadienyl complexes. libretexts.org

These reactions are often driven by the precipitation of an insoluble alkali-metal halide, which shifts the equilibrium towards the products. However, the success of these reactions can be influenced by a delicate balance of factors including steric effects, the size of the metal ion, ligand basicity, and solubility equilibria.

Influence of Alkali-Metal Cations on Ligand Exchange

The choice of the alkali-metal cation in the cyclopentadienide reagent can significantly influence the outcome of ligand exchange reactions. libretexts.org For example, in the synthesis of heteroleptic [1,2,4-tris(trimethylsilyl)cyclopentadienyl]metal iodides, the yield varies dramatically depending on the alkaline-earth metal, which is related to the stability of the resulting alkali-metal iodide. libretexts.org

In one study, the reaction of (Cp3Si)CaI(thf) with various alkali-metal-containing reagents, such as LiI, Na[N(SiMe3)2], and KCp*, resulted in the formation of the corresponding alkali-metal cyclopentadienide (M[Cp3Si]). libretexts.org This demonstrates a reverse ligand exchange, where the alkali-metal cation dictates the final cyclopentadienyl product. Density functional theory calculations have suggested that the formation of THF-solvated CaI2 provides a significant driving force for this process. libretexts.org

The size of the alkali-metal cation can also impact the structure and stability of the resulting complexes, with larger cations sometimes favoring the formation of polymeric structures. libretexts.org Furthermore, the use of bulky cyclopentadienyl ligands can kinetically stabilize heteroleptic complexes and suppress ligand redistribution reactions, which would otherwise lead to a mixture of homoleptic species through Schlenk-type equilibria.

Reactant 1 Reactant 2 Product(s) Influence of Alkali Metal
(Cp3Si)CaI(thf)LiILi[Cp3Si], CaI2(thf)Formation of Li[Cp3Si] is favored. libretexts.org
(Cp3Si)CaI(thf)Na[N(SiMe3)2]Na[Cp3Si], Ca(I)N(SiMe3)2Generates Na[Cp3Si]. libretexts.org
(Cp3Si)CaI(thf)KCpK[Cp3Si], (Cp)CaI(thf)Produces K[Cp3Si]. libretexts.org

Stoichiometric Transformations

The reactivity of bis(pentamethylcyclopentadienyl)calcium, denoted as (Cp*)2Ca, is characterized by its utility in a variety of stoichiometric transformations. These reactions leverage the nucleophilic and reducing nature of the complex, stemming from the electropositive character of calcium and the electron-donating properties of the pentamethylcyclopentadienyl ligands. The primary modes of reactivity include σ-bond metathesis, insertion reactions into metal-ligand bonds, and reduction processes.

S-Bond Metathesis Reactions with Unsaturated Substrates

Sigma-bond metathesis is a common reaction pathway for d0 metal complexes, where a metal-ligand σ-bond is exchanged with a σ-bond from another reagent without a change in the metal's oxidation state. researchgate.netmdpi.com This process is particularly relevant for the activation of E-H bonds (where E = N, P, O, S). While explicit examples of (Cp*)2Ca undergoing S-bond metathesis with unsaturated organic sulfur-containing substrates are not extensively documented in the reviewed literature, the reactivity of analogous f-block element complexes provides insight into potential transformations. For instance, related thorium and uranium metallocenes are known to react with disulfides (Ph2S2) and diselenides (Ph2Se2). acs.org

The general mechanism for such a reaction would likely involve a four-centered transition state, leading to the cleavage of the S-S bond and the formation of calcium thiolates. A hypothetical reaction with a disulfide is presented below:

(Cp)₂Ca + R-S-S-R → (Cp)Ca-SR + Cp*-SR

Furthermore, the reaction of (Cp*)2Ca with thiols (R-S-H) would be expected to proceed via σ-bond metathesis to yield a calcium thiolate and pentamethylcyclopentadiene. This type of reaction is driven by the formation of a stable C-H bond.

It is important to note that reactive disulfides are known to undergo thiol-disulfide exchange reactions, which involve the oxidation of free thiol groups. nih.gov This highlights the potential for (Cp*)2Ca-derived thiolates to participate in further reactivity.

Insertion Reactions into Metal-Carbon Bonds

Insertion reactions are fundamental processes in organometallic chemistry where an unsaturated molecule inserts into a metal-ligand bond. kit.edu In the context of bis(pentamethylcyclopentadienyl)calcium, which lacks a direct metal-carbon σ-bond, these reactions would necessitate the in-situ formation of a reactive Ca-X bond (where X is typically C, H, N, etc.).

While direct insertion of unsaturated substrates into a Ca-C bond of a (Cp)2Ca-derived species is not prominently reported, the reactivity of related complexes offers a model for this type of transformation. For example, the thorium analogue, [(Cp)2Th(bipy)], reacts with benzyl (B1604629) nitrile (PhCH2CN) via an insertion reaction. acs.org

A plausible, though not explicitly documented, reaction pathway could involve the initial formation of a calcium alkyl or amide, followed by the insertion of an unsaturated molecule like a nitrile or an isocyanide. For instance, if a calcium amide, (Cp*)Ca-NR₂, were formed, it could potentially undergo insertion with a nitrile:

(Cp)Ca-NR₂ + R'C≡N → (Cp)Ca[N=C(R')NR₂]

The insertion of carbon dioxide into calcium-amide bonds is a known reaction, which further suggests the potential for (Cp*)2Ca-derived species to undergo such transformations.

Reduction Chemistry (e.g., Hydride Formation)

Bis(pentamethylcyclopentadienyl)calcium can serve as a precursor for the formation of calcium hydride species, which are potent reducing agents and active catalysts in transformations like olefin hydrosilylation. nih.govresearchgate.net The synthesis of molecular calcium hydrides has been a significant area of research, as these compounds exhibit unique reactivity in small molecule activation. researchgate.net

One synthetic route to calcium hydride complexes involves the reaction of a calcium alkyl precursor with a silane (B1218182). Although not starting directly from (Cp*)2Ca, these reactions demonstrate the accessibility of Ca-H bonds. For example, a cationic calcium benzyl complex can react with a silane to produce a dimeric calcium hydride cation. nih.gov

The general scheme for the formation of a hydride from a (Cp*)2Ca-derived alkyl would be:

(Cp)Ca-R + H-SiR'₃ → (Cp)Ca-H + R-SiR'₃

These generated calcium hydride species are catalytically active. For example, they can catalyze the hydrosilylation of alkenes, with the regioselectivity being dependent on the substrate. Aliphatic olefins typically yield anti-Markovnikov products, while aryl-substituted olefins lead to Markovnikov products. nih.gov

Table 1: Regioselectivity in the Hydrosilylation of Olefins Catalyzed by a Calcium Hydride Cation

Olefin SubstrateSilaneProduct TypeSelectivity
Aliphatic OlefinsRSiH₃Anti-MarkovnikovHigh
Aryl-Substituted OlefinsRSiH₃MarkovnikovHigh

This table is a generalized representation based on reported catalytic activity of calcium hydride species. nih.gov

The reactivity of these hydrides is attributed to the combination of an electrophilic calcium center and a nucleophilic hydride ligand. nih.gov This enables the activation of otherwise unreactive bonds and facilitates a range of reductive transformations.

Catalytic Applications of Bis Pentamethylcyclopentadienyl Calcium

Polymerization Catalysis

The application of bis(pentamethylcyclopentadienyl)calcium (B15133866) and related calcium complexes in polymerization showcases their potential as catalysts for producing a variety of polymeric materials. These catalysts offer unique activities and selectivities in processes such as the ring-opening polymerization of cyclic esters and the polymerization of alkenes.

Stereoselective Ring-Opening Polymerization of Cyclic Esters (e.g., Lactide)

The ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA) is a commercially significant process, yielding a biodegradable polymer from renewable resources. While various metal complexes have been explored for this transformation, calcium-based catalysts are of interest due to the metal's biocompatibility. Research in this area has demonstrated that the effectiveness and stereoselectivity of ROP are highly dependent on the catalyst's ligand architecture. While specific data for Bis(pentamethylcyclopentadienyl)calcium is not extensively detailed in readily available literature, studies on similar calcium complexes provide insight into their potential performance. The search for catalysts that can control the polymer's molecular weight and stereochemistry is a key driver in this field. nih.gov20.210.105researchgate.net

Generally, metal-catalyzed ROP of lactide is believed to proceed via a coordination-insertion mechanism. The catalyst activates the lactide monomer by coordinating to it, which facilitates the nucleophilic attack by an initiator (like an alcohol) or the growing polymer chain. The choice of metal center and its supporting ligands is crucial for achieving high conversion rates and narrow molecular weight distributions in the resulting polymer. 20.210.105

Polymerization of Alkenes (e.g., Styrene, Ethylene)

The polymerization of commodity alkenes like styrene and ethylene is a cornerstone of the polymer industry. While traditional catalysts for these processes are often based on transition metals, research into main group metal catalysts is an active area. Yttrium complexes featuring the pentamethylcyclopentadienyl ligand have been shown to initiate the polymerization of styrene, producing atactic polystyrenes with narrow molecular weight distributions. icp.ac.ru For instance, a monoinsertion product of styrene into a Y-H bond can act as an initiator. icp.ac.ru

The mechanism for styrene polymerization with such organometallic catalysts can involve chain-end control, leading to specific microstructures. icp.ac.ru In the case of ethylene polymerization, catalysts are evaluated based on their activity and the molecular weight of the polyethylene produced. While specific studies detailing the use of bis(pentamethylcyclopentadienyl)calcium for ethylene or styrene polymerization are not prominent, the reactivity of related organometallic complexes suggests potential applicability. osti.govmdpi.comnih.gov

Anionic Polymerization Inspirations

The mechanisms by which organocalcium complexes catalyze polymerization can be conceptually linked to classic anionic polymerization. In anionic polymerization, a nucleophilic initiator (an anion) attacks a monomer to form a new anionic species, which then propagates by sequentially adding more monomer units. nih.govdoi.org This process often occurs without a formal termination step, leading to "living" polymers with controlled molecular weights and narrow distributions. nih.gov

Catalysis by species like bis(pentamethylcyclopentadienyl)calcium can be seen as a form of coordination polymerization that shares features with anionic mechanisms. The active catalyst-polymer chain can be viewed as a highly polar organometallic species or an ion pair. The insertion of a monomer into the metal-carbon bond of the growing chain is analogous to the addition of a monomer to the carbanionic chain end in traditional anionic polymerization. This parallel provides a useful framework for understanding and predicting the behavior of these calcium-based catalysts.

Heterofunctionalization Reactions

Heterofunctionalization, the addition of an H-X molecule (where X is a heteroatom like N or P) across an unsaturated bond, is a highly atom-economical method for synthesizing valuable organic compounds. Bis(pentamethylcyclopentadienyl)calcium and its derivatives have demonstrated significant promise in catalyzing these transformations.

Hydroamination (Intramolecular and Intermolecular)

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a powerful tool for synthesizing amines and nitrogen-containing heterocycles. Calcium complexes have emerged as effective catalysts for these reactions.

Intramolecular Hydroamination: The cyclization of aminoalkenes via intramolecular hydroamination is a key method for preparing cyclic amines such as pyrrolidines and piperidines. Calcium amide complexes have been shown to be efficient precatalysts for these reactions, proceeding under mild conditions. nih.gov The catalytic cycle is generally understood to involve the reaction of the calcium precatalyst with the aminoalkene to generate a calcium amide intermediate. This is followed by the insertion of the tethered alkene into the Ca-N bond, which is often the rate-determining step. A final, rapid protonolysis step regenerates the active catalyst and releases the heterocyclic product. nih.gov

Research has shown that the reaction rates are influenced by factors such as the size of the ring being formed and the substitution pattern on the substrate. nih.gov Chiral calcium complexes have also been developed, achieving enantioselectivities up to 57% ee in the asymmetric intramolecular hydroamination of certain aminoalkenes. nih.gov

SubstrateCatalyst SystemProductRing SizeTimeYield/ConversionRef
H₂C=CH(CH₂)₃NH₂β-diketiminate Ca-amide2-methylpyrrolidine5< 5 min>98% Conv. nih.gov
H₂C=CH(CH₂)₄NH₂β-diketiminate Ca-amide2-methylpiperidine613 h85% Conv. nih.gov
H₂C=CHCH₂CPh₂CH₂NH₂Chiral Ca-bis(amide)Chiral pyrrolidine55 min>98% Conv. (57% ee) nih.gov

Intermolecular Hydroamination: While intramolecular hydroamination is entropically favored, the intermolecular version presents a greater challenge. Theoretical studies have assessed the use of Group 2 metals for the intermolecular hydroamination of ethene, suggesting that catalytic efficiency depends on the polarity and deformability of the metal-substituent bonds. acs.org Preliminary synthetic studies have explored the use of calcium amides for the hydroamination of vinyl arenes, providing a foundation for further development in this area. acs.org

Hydrophosphination

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is an atom-economical route to organophosphorus compounds. While catalysis of this reaction is well-established for various transition metals, the use of earth-abundant metals like calcium is a growing area of interest. Zirconium complexes, which share some chemical similarities with heavier alkaline earth metals, have been shown to effectively catalyze the intermolecular hydrophosphination of alkenes and alkynes with primary phosphines under mild conditions. nih.gov These reactions typically proceed via a mechanism involving the insertion of the unsaturated substrate into a metal-phosphido (M-P) bond. Although specific data for bis(pentamethylcyclopentadienyl)calcium in hydrophosphination is scarce, the known reactivity patterns of related d⁰ metal complexes suggest its potential as a catalyst in this transformation. nih.gov

Hydrosilylation of Unsaturated Substrates

The hydrosilylation of unsaturated bonds, such as those in alkenes, alkynes, and carbonyl compounds, is a fundamental process for producing organosilicon compounds. While various calcium-based systems have been explored for this transformation, specific, well-documented applications of bis(pentamethylcyclopentadienyl)calcium as a direct catalyst for the hydrosilylation of unsaturated substrates are not extensively reported in the scientific literature. Research in calcium-catalyzed hydrosilylation has often focused on other types of complexes, such as calcium silyl or calcium hydride species, which have shown efficiency in catalyzing the addition of Si-H bonds across activated carbon-carbon double bonds.

Hydrogenation of Alkenes and other Unsaturated Bonds

The hydrogenation of unsaturated carbon-carbon bonds is a critical reaction in both industrial and academic chemistry. Organocalcium compounds, including bis(pentamethylcyclopentadienyl)calcium, are recognized as effective precatalysts for this transformation. The catalytic activity hinges on the in-situ formation of a highly reactive calcium hydride species.

The general mechanism involves the reaction of the organocalcium precatalyst with molecular hydrogen (H₂) to produce an intermediate calcium hydride complex, which is the true catalytic species researchgate.net. This calcium hydride then adds across the double bond of the alkene substrate in a process called insertion researchgate.net. The resulting calcium alkyl intermediate subsequently undergoes σ-bond metathesis with another molecule of H₂ to release the saturated alkane product and regenerate the calcium hydride catalyst, thus completing the catalytic cycle researchgate.net. This process allows for the transition-metal-free hydrogenation of alkenes under relatively mild conditions. While the general principle is established, detailed studies specifying the substrate scope and yields using bis(pentamethylcyclopentadienyl)calcium itself are specialized. Research has shown that mononuclear calcium hydrido complexes supported by other ligand systems can effectively catalyze the hydrogenation of a variety of alkenes, including activated, semi-activated, and non-activated terminal and internal alkenes rsc.org.

Hydroboration of Alkenes

Hydroboration is a powerful synthetic method for the anti-Markovnikov hydration of alkenes, typically proceeding through a two-step sequence of hydroboration followed by oxidation masterorganicchemistry.comwikipedia.org. This reaction is classically performed without a catalyst using borane reagents like BH₃ masterorganicchemistry.comlibretexts.org. While catalytic hydroboration using transition metals is well-established, the use of main-group metal catalysts is a developing field. However, there is currently no significant evidence in the scientific literature to suggest that bis(pentamethylcyclopentadienyl)calcium is an effective catalyst for the hydroboration of alkenes.

Hydrocyanation of Hydrazones

The hydrocyanation of hydrazones is a valuable method for synthesizing α-hydrazinonitriles, which are precursors to α-hydrazino acids. Catalytic and asymmetric versions of this reaction are of high interest. Investigations into calcium-catalyzed hydrocyanation of hydrazones have shown that calcium–BINOL phosphate complexes are effective catalysts for this transformation beilstein-journals.orgnih.gov. There are no prominent reports in the scientific literature indicating that bis(pentamethylcyclopentadienyl)calcium is used as a catalyst for this specific reaction. The catalysis by calcium-BINOL phosphate systems proceeds through a distinct mechanism involving coordination of the cyanide source and the hydrazone to the chiral calcium complex beilstein-journals.orgnih.gov.

Mechanistic Studies of Catalytic Cycles

Elucidation of Active Species and Intermediates

Understanding the active species and intermediates in a catalytic cycle is crucial for optimizing reaction conditions and catalyst design. For transformations where organocalcium compounds like bis(pentamethylcyclopentadienyl)calcium act as a precatalyst, particularly in hydrogenation, the key active species is widely accepted to be a calcium hydride ([Ca]-H) researchgate.net.

The proposed catalytic cycle for alkene hydrogenation is initiated by the hydrogenolysis of the organocalcium precatalyst. In the case of bis(pentamethylcyclopentadienyl)calcium, this would involve the reaction with H₂ to form a calcium hydride and pentamethylcyclopentadiene.

Proposed Hydrogenation Cycle:

Activation: The precatalyst, (Cp)₂Ca, reacts with H₂ to generate the active calcium hydride species, CpCaH.

Insertion: The alkene substrate coordinates to the calcium center and subsequently inserts into the Ca-H bond, forming a calcium alkyl intermediate (Cp*Ca-Alkyl) researchgate.net.

σ-Bond Metathesis: The calcium alkyl intermediate reacts with another molecule of H₂. This step, known as hydrogenolysis or σ-bond metathesis, cleaves the Ca-C bond and forms a new C-H bond, releasing the alkane product and regenerating the active Cp*CaH species researchgate.net.

The isolation and structural characterization of proposed catalytic intermediates, such as mononuclear calcium alkyl complexes, have been achieved in related systems, lending strong support to this mechanistic model rsc.org.

Computational Modeling of Reaction Pathways (e.g., DFT for Hydrocyanation)

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, transition states, and the energetics of catalytic cycles.

In the context of calcium catalysis, DFT studies have been successfully applied to understand the hydrocyanation of hydrazones catalyzed by calcium–BINOL phosphate complexes beilstein-journals.orgnih.gov. These studies have proposed a full catalytic cycle, identified the configuration-determining step, and explained observed enantioselectivities by comparing competing pathways for different substrate isomers beilstein-journals.orgnih.gov. The calculations revealed that a calcium isocyanide complex is a key intermediate and that the rate-limiting step is the recovery of the catalyst beilstein-journals.orgnih.gov.

However, specific DFT studies or computational modeling of reaction pathways for catalytic cycles involving bis(pentamethylcyclopentadienyl)calcium are not widely available in the literature. While DFT has been used to investigate the electronic structure and bent geometry of the bis(pentamethylcyclopentadienyl)calcium molecule itself, its application to modeling the full catalytic cycles for reactions like hydrogenation or hydrosilylation with this specific catalyst remains an area for future investigation.

Role of Ligand Environment and Steric Factors in Catalytic Activity and Selectivity

The catalytic performance of bis(pentamethylcyclopentadienyl)calcium, [Cp₂Ca], is profoundly influenced by the electronic and steric properties of its ligand framework. The pentamethylcyclopentadienyl (Cp) ligand, in comparison to the unsubstituted cyclopentadienyl (B1206354) (Cp) ligand, is significantly more sterically demanding and a stronger electron donor due to the inductive effect of the five methyl groups. These characteristics have a direct impact on the reactivity and selectivity of the calcium center.

Electronically, the methyl groups on the Cp* ring increase the electron density at the calcium center, which in turn enhances the nucleophilicity and reactivity of the metal-carbon or metal-hydride bonds that are key to many catalytic cycles. This increased electron-donating ability can facilitate substrate activation and subsequent transformations. The interplay between these steric and electronic factors is critical in tuning the catalytic activity and selectivity of bis(pentamethylcyclopentadienyl)calcium for specific applications. Subtle modifications to the ligand structure can lead to significant changes in catalytic behavior, a principle that is widely exploited in the design of organometallic catalysts. rsc.org

Enantioselective Catalysis and Chiral Ligand Design

The development of enantioselective catalytic systems based on bis(pentamethylcyclopentadienyl)calcium and its derivatives represents a significant frontier in asymmetric synthesis. acs.org The inherent achiral nature of [Cp*₂Ca] necessitates the introduction of chirality into the ligand framework to induce enantioselectivity in catalytic transformations. The design of chiral cyclopentadienyl ligands is a key strategy to achieve this, enabling the synthesis of enantiomerically enriched products. researchgate.net

The design principles for chiral Cp ligands for organocalcium catalysts often draw inspiration from successful strategies employed for other transition metals and lanthanides. mdpi.com These designs can be broadly categorized:

Ligands with a Chiral Backbone: In this approach, the cyclopentadienyl ring is fused to a chiral scaffold, such as those derived from natural products like camphor or menthol. The rigid, well-defined stereochemistry of the backbone transmits chiral information to the catalytic pocket, influencing the orientation of the substrate and thereby controlling the stereochemical outcome of the reaction.

Ligands with Chiral Substituents: Attaching chiral substituents to the cyclopentadienyl ring is another effective strategy. These substituents can create a chiral environment directly at the periphery of the metal center, guiding the incoming substrate to a specific orientation.

Planar Chiral Ligands: Ferrocene-based and other planar chiral cyclopentadienyl ligands have also been explored. The planar chirality of the ligand framework can effectively induce asymmetry in the catalytic process.

The successful application of chiral cyclopentadienyl ligands in combination with calcium would offer a sustainable and earth-abundant alternative to the more commonly used precious metal-based catalysts for asymmetric transformations. d-nb.info The challenge lies in the synthesis of suitable chiral ligands that can be readily coordinated to calcium and effectively control the enantioselectivity of the catalytic reaction.

Catalyst Design Principles for Organocalcium Systems

Influence of Ancillary Ligands (e.g., Cp* vs. other cyclopentadienyl derivatives, amides, carbene ligands)

The catalytic properties of organocalcium complexes can be systematically tuned by modifying the ancillary ligands coordinated to the calcium center. The choice of ligand has a profound impact on the steric and electronic environment of the metal, which in turn dictates the catalyst's activity, selectivity, and stability.

Cyclopentadienyl Derivatives: The pentamethylcyclopentadienyl (Cp*) ligand is a cornerstone in organocalcium chemistry, providing a good balance of steric bulk and electron-donating properties. However, variations in the substitution pattern of the cyclopentadienyl ring can lead to significant changes in catalytic behavior. For instance, less sterically demanding Cp ligands might allow for the coordination of larger substrates but could also lead to lower stability of the catalytic species. Conversely, even bulkier cyclopentadienyl ligands could enhance selectivity in certain reactions by creating a more constrained active site.

Amide Ligands: Bulky amide ligands, such as bis(trimethylsilyl)amide, are frequently employed in organocalcium chemistry. These ligands are strongly electron-donating and can stabilize highly reactive calcium species. The steric bulk of the silyl groups can also provide kinetic stabilization, preventing unwanted side reactions. The nature of the amide ligand can influence the solubility and reactivity of the resulting calcium complexes.

Carbene Ligands: N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ancillary ligands in organometallic chemistry. Their strong σ-donating ability can significantly modulate the electronic properties of the metal center. While less common in organocalcium catalysis compared to cyclopentadienyl and amide ligands, NHCs offer the potential to create novel catalytic systems with unique reactivity profiles. The modular nature of NHC ligands allows for fine-tuning of their steric and electronic properties, making them attractive targets for future catalyst development in this field.

The judicious selection and combination of these ancillary ligands are crucial for the rational design of organocalcium catalysts with desired properties for specific applications.

Strategies for Enhancing Stability and Turnover Numbers

A significant challenge in the application of organocalcium catalysts, including bis(pentamethylcyclopentadienyl)calcium, is their often-limited stability and modest turnover numbers (TONs) and turnover frequencies (TOFs). Several strategies are being explored to address these limitations and develop more robust and efficient catalytic systems.

Ligand Design for Enhanced Stability: The design of the ancillary ligands plays a pivotal role in the stability of the catalytic species. rsc.org

Steric Encapsulation: Employing bulky ligands, such as the Cp* ligand, can sterically shield the reactive calcium center from decomposition pathways like bimolecular reactions or reactions with the solvent.

Chelating Ligands: Multidentate ligands that chelate to the calcium ion can provide enhanced thermodynamic and kinetic stability compared to monodentate ligands. The chelate effect can significantly reduce ligand dissociation, a common deactivation pathway.

Strongly Coordinating Ligands: Utilizing ligands that form strong bonds with calcium can help maintain the integrity of the catalyst during the catalytic cycle.

Control of Schlenk Equilibria: Organocalcium complexes in solution can exist as a mixture of species due to Schlenk equilibria. This can complicate catalytic studies and lead to the formation of less active or inactive species. The use of strongly chelating ligands can help to suppress these equilibria and favor the formation of a single, well-defined active catalyst.

Solvent Effects: The choice of solvent can have a significant impact on the stability and activity of organocalcium catalysts. Ethereal solvents are commonly used, but their coordination to the calcium center can influence reactivity. In some cases, solvent molecules can be involved in catalyst deactivation pathways. The use of non-coordinating or weakly coordinating solvents can sometimes lead to more active and stable catalysts, although solubility can be a challenge.

Addressing Catalyst Deactivation: Understanding the specific deactivation pathways of a given organocalcium catalyst is crucial for developing strategies to mitigate them. Common deactivation mechanisms include aggregation, ligand scrambling, and reaction with impurities. Rational ligand design and careful control of reaction conditions can help to minimize these deactivation processes, leading to higher turnover numbers and more efficient catalysis.

StrategyApproachDesired Outcome
Ligand Design Increase steric bulk; use chelating ligandsEnhanced kinetic and thermodynamic stability; prevention of aggregation
Control of Equilibria Employ strongly coordinating, multidentate ligandsFormation of a single, well-defined active species
Solvent Selection Use of weakly or non-coordinating solventsIncreased reactivity; avoidance of solvent-mediated deactivation
Mitigation of Deactivation Understanding and preventing specific deactivation pathwaysIncreased catalyst lifetime and higher turnover numbers

Comparisons with Lanthanide-Based Catalysts and "Lanthanide-Mimetic" Chemistry

Due to the similarities in ionic radii, electropositivity, and the preference for high coordination numbers between Ca²⁺ and trivalent lanthanide ions (Ln³⁺), organocalcium complexes often exhibit catalytic behavior that mimics that of their organolanthanide counterparts. researchgate.net This "lanthanide-mimetic" chemistry has been a guiding principle in the development of organocalcium catalysis. acs.org

Similarities in Reactivity:

Hydroamination: Bis(pentamethylcyclopentadienyl)calcium and related organocalcium complexes have shown catalytic activity in intramolecular hydroamination reactions, a transformation for which organolanthanide complexes are well-established catalysts. researchgate.net The proposed mechanisms often involve similar key steps, such as σ-bond metathesis.

Polymerization: Organocalcium initiators have been investigated for the polymerization of various monomers, drawing parallels to the extensive use of organolanthanide complexes in stereoselective polymerization catalysis.

Key Differences and Advantages of Calcium: While the analogy to lanthanides is useful, there are important differences that make organocalcium catalysts attractive in their own right.

Abundance and Cost: Calcium is one of the most abundant elements in the Earth's crust, making it a significantly more cost-effective and sustainable alternative to the relatively scarce and expensive lanthanides.

Electronic Structure: Calcium has a d⁰ electronic configuration, which simplifies mechanistic studies as d-orbital contributions, which can be significant in some lanthanide chemistry, are absent.

Tuning Reactivity: The larger variation in ionic radii and charge-to-size ratios within the alkaline earth metals compared to the lanthanides may offer greater opportunities for fine-tuning catalytic reactivity through metal ion selection. acs.org

The study of bis(pentamethylcyclopentadienyl)calcium and other organocalcium complexes as "lanthanide mimics" has not only led to the discovery of new catalytic transformations but has also highlighted the unique potential of these earth-abundant metals in homogeneous catalysis.

FeatureBis(pentamethylcyclopentadienyl)calciumOrganolanthanide Catalysts
Metal Ion Ca²⁺Ln³⁺
Ionic Radii Similar to Ln³⁺Varies across the series
Electronic Configuration d⁰fⁿd⁰
Catalytic Activity Hydroamination, PolymerizationHydroamination, Polymerization, and others
Cost and Abundance Low cost, highly abundantHigh cost, relatively scarce
"Mimetic" Character Exhibits "lanthanide-mimetic" reactivityThe benchmark for this type of chemistry

Coordination Chemistry of Bis Pentamethylcyclopentadienyl Calcium

The coordination chemistry of bis(pentamethylcyclopentadienyl)calcium (B15133866), often abbreviated as (Cp*)₂Ca, is a field of significant interest due to the unique characteristics imparted by the bulky pentamethylcyclopentadienyl ligands and the large ionic radius of the calcium ion. This section explores key aspects of its coordination behavior, including its interactions with Lewis bases, the structural implications of its bulky ligands, its tendency to form larger aggregates, and its role in forming heterobimetallic systems.

Conclusion and Outlook

Summary of Key Research Findings and Methodological Advancements

Research into bis(pentamethylcyclopentadienyl)calcium (B15133866) and related organocalcium complexes has yielded significant insights into their synthesis, structure, and catalytic potential. A key advancement has been the development of more reliable synthetic routes, moving beyond the initial challenges posed by the inertness of calcium metal and the high reactivity of the resulting organometallic compounds. researchgate.netunistra.fr Methods such as salt metathesis and direct synthesis now provide more accessible pathways to these sensitive molecules. researchgate.net

A defining characteristic of (Cp*)2Ca is its bent sandwich structure, a deviation from the linear arrangement seen in its lighter homologue, magnesocene. wikipedia.org This bent geometry is a subject of ongoing study and is thought to influence the compound's reactivity and catalytic behavior. wikipedia.orgacs.org

In the realm of catalysis, organocalcium compounds, including those stabilized by Cp* ligands, have demonstrated promise in a variety of organic transformations. These earth-abundant metal catalysts are attractive alternatives to more expensive and toxic transition metals. rsc.org Key catalytic applications that have been explored include polymerization, hydroamination, hydrosilylation, and hydrophosphination. rsc.orgbenthamscience.comwiley-vch.de For instance, calcium complexes have been shown to be effective precatalysts for the intramolecular hydroamination of aminoalkenes, a crucial reaction for the synthesis of nitrogen-containing heterocyclic compounds.

Selected Catalytic Applications of Organocalcium Compounds

Catalytic TransformationSubstrate ExampleProduct TypeKey ObservationReference
Intramolecular HydroaminationAminoalkenesN-heterocyclesCatalyst loading and substrate structure influence reaction efficiency. royalsocietypublishing.org
HydrophosphinationAlkenes/AlkynesOrganophosphorus compoundsDemonstrates Ca-catalyzed P-H bond addition. researchgate.net
HydrosilylationAlkenesOrganosilanesCalcium hydride species are often key intermediates. rsc.orgbenthamscience.com
PolymerizationStyrene, IsoprenePolymersEarly application of calcocene-type catalysts. illinois.edu
Redistribution of HydrosilanesArSiH3Ar3SiHOrganocalcium complexes catalyze C-Si and Si-H bond cleavage and reformation. acs.org
Intramolecular C(sp3)-H AnnulationFunctionalized 2,6-lutidinesTetrahydro-1,5-naphthyridinesA calcium alkyl complex was identified as the catalytic intermediate. nih.gov

Current Challenges in Organocalcium Chemistry

Despite the progress, significant challenges remain in the field of organocalcium chemistry. The high reactivity of the calcium-carbon bond makes these compounds extremely sensitive to air and moisture, necessitating the use of stringent air-free techniques like Schlenk lines and gloveboxes for their manipulation. libretexts.orgwikipedia.org This inherent instability also leads to challenges in their long-term storage and handling.

A major hurdle is the often-low solubility of organocalcium complexes, which can form insoluble polymeric aggregates, complicating their characterization and use in homogeneous catalysis. illinois.edu Furthermore, the reactivity of these compounds can lead to undesired side reactions, such as ether cleavage when ethereal solvents are used, or Wurtz-type coupling. rsc.orgbohrium.com

The Schlenk equilibrium, a solution-based redistribution of ligands, can lead to a mixture of species from a single, well-defined precatalyst. royalsocietypublishing.orgillinois.edu This complicates mechanistic studies and can result in a loss of ligand control over the catalytic process, making it difficult to achieve high levels of selectivity. royalsocietypublishing.org Overcoming the discrepancy between the inertness of bulk calcium metal and the extreme reactivity of the organocalcium products remains a fundamental preparative challenge. unistra.frrsc.org

Future Research Avenues for Bis(pentamethylcyclopentadienyl)calcium and Related Systems

The future of (Cp*)2Ca research is bright, with numerous avenues for exploration that promise to expand the utility of organocalcium chemistry.

Exploration of Novel Catalytic Transformations

Building on the successes in hydrofunctionalization reactions, a key future direction is the application of (Cp*)2Ca and its derivatives to a wider range of catalytic transformations. There is significant potential in developing calcium-catalyzed cross-coupling reactions, which are currently dominated by transition metals. The unique reactivity of organocalcium reagents could offer new selectivities. nih.gov Furthermore, exploring their use in small molecule activation, such as the catalytic conversion of carbon dioxide or dinitrogen, represents a grand challenge with significant rewards. The development of cascade reactions, where multiple transformations are carried out in a single pot using a calcium catalyst, could lead to more efficient and sustainable synthetic routes. theearthandi.org The in situ generation of highly reactive organocalcium reagents is a promising strategy that opens the door to a plethora of new transformations, including additions to nitriles, alkynes, and carbon monoxide. rsc.org

Development of Next-Generation Ligand Architectures

The pentamethylcyclopentadienyl (Cp*) ligand has been instrumental in stabilizing reactive calcium centers. However, the future lies in the design of new and more sophisticated ligand architectures to further tune the steric and electronic properties of the metal center. This includes the development of chiral ligands to enable enantioselective catalysis, a major goal in modern organic synthesis. acs.orgresearchgate.net

Strategies could involve:

Functionalization of the Cp ring:* Introducing chiral or electronically-active substituents onto the Cp* ligand itself could impart new catalytic properties. acs.org

Exploring non-Cp ligands: Moving beyond cyclopentadienyl-based systems to other ligand frameworks, such as bulky β-diketiminates, amides, or N-heterocyclic carbenes (NHCs), has already shown promise. acs.orgacs.orgrutgers.edu These ligands can offer different coordination environments and reactivity profiles.

Designing multifunctional ligands: Ligands that can not only bind to the calcium center but also participate in the catalytic cycle (i.e., non-innocent ligands) could lead to novel reaction pathways.

Advanced Spectroscopic and Computational Approaches to Mechanistic Understanding

A deeper understanding of reaction mechanisms is crucial for the rational design of improved catalysts. The inherent difficulties in studying highly reactive and fluxional organocalcium species in solution require the application of advanced characterization techniques.

Spectroscopy: While solid-state X-ray diffraction provides vital structural information on crystalline compounds, in-situ spectroscopic techniques are needed to probe species in the catalytically relevant solution phase. benthamscience.com Advanced NMR techniques, such as Dynamic NMR (DNMR), can provide insight into the solution dynamics and ligand exchange processes. royalsocietypublishing.orgwikipedia.org However, a notable gap exists in the application of techniques like mass spectrometry and detailed IR spectroscopy for these systems. benthamscience.com

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming increasingly powerful tools for elucidating the structures of transient intermediates and mapping out entire catalytic cycles. frontiersin.orgproquest.com Computational studies can help explain observed reactivity and selectivity, such as the bent structure of (Cp*)2Ca, and guide the design of new experiments and next-generation catalysts. frontiersin.orgacs.org Combining experimental and computational approaches will be key to unlocking the full potential of bis(pentamethylcyclopentadienyl)calcium and the exciting field of organocalcium catalysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.